(S)-3-Hydroxydihydrofuran-2(3H)-one
CAS No.: 52079-23-9
Cat. No.: VC20772307
Molecular Formula: C4H6O3
Molecular Weight: 102.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52079-23-9 |
---|---|
Molecular Formula | C4H6O3 |
Molecular Weight | 102.09 g/mol |
IUPAC Name | (3S)-3-hydroxyoxolan-2-one |
Standard InChI | InChI=1S/C4H6O3/c5-3-1-2-7-4(3)6/h3,5H,1-2H2/t3-/m0/s1 |
Standard InChI Key | FWIBCWKHNZBDLS-VKHMYHEASA-N |
Isomeric SMILES | C1COC(=O)[C@H]1O |
SMILES | C1COC(=O)C1O |
Canonical SMILES | C1COC(=O)C1O |
Introduction
Chemical Structure and Properties
Nomenclature and Structural Identification
(S)-3-Hydroxydihydrofuran-2(3H)-one is known by several synonyms in scientific literature and chemical databases. The compound possesses a five-membered lactone ring with a hydroxyl group at the 3-position, oriented in the S-configuration.
Table 1: Nomenclature and Identification Parameters
Physical and Chemical Properties
The compound exhibits specific physicochemical characteristics that are important for its handling, storage, and applications in chemical synthesis.
Table 2: Physicochemical Properties
The negative specific rotation (-68°) confirms the compound's S-configuration, which is crucial for its applications as a chiral building block in asymmetric synthesis. Its moderate boiling point and low vapor pressure indicate that it is a relatively stable compound under normal laboratory conditions.
Synthesis Methods
Synthesis from L-(S)-malic Acid
One of the most common and efficient routes for synthesizing (S)-3-Hydroxydihydrofuran-2(3H)-one utilizes L-(S)-malic acid as the starting material. This synthesis pathway leverages the inherent chirality of malic acid to establish the desired stereocenter in the final product.
Table 3: Synthesis Route from L-(S)-malic Acid
In this synthetic approach, the dicarboxylic acid (L-(S)-malic acid) is first treated with a catalytic amount of D-10-camphorsulfonic acid in 2,2-dimethoxypropane to give an acetonide-protected intermediate. The carboxylic acid group is then selectively reduced using borane-THF complex. Finally, upon acidification with p-toluenesulfonic acid, the molecule undergoes cyclization to furnish the desired α-hydroxylactone .
The cyclization mechanism involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The primary hydroxyl group performs an intramolecular nucleophilic attack on this carbon center, resulting in the formation of the lactone ring with retention of the stereochemistry at the C3 position .
Alternative Synthetic Approaches
While the L-(S)-malic acid route is well-established, alternative synthetic strategies have been developed to access (S)-3-Hydroxydihydrofuran-2(3H)-one through different starting materials or reaction conditions. These approaches may offer advantages in terms of yield, scalability, or specific substrate compatibility for different research contexts.
Applications in Chemical Synthesis
As a Chiral Building Block
(S)-3-Hydroxydihydrofuran-2(3H)-one serves as a versatile chiral building block in the synthesis of complex organic molecules. Its utility stems from several key features:
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The presence of a defined stereocenter at C3 position
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The reactive lactone functionality that can undergo ring-opening reactions
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The hydroxyl group that can be functionalized through various transformations
These characteristics make the compound valuable in the synthesis of natural products, pharmaceuticals, and other stereochemically complex molecules.
Role in Polymer Chemistry
Research has demonstrated the application of (S)-3-Hydroxydihydrofuran-2(3H)-one in the synthesis of functionalized polymers. For example, it has been utilized in the preparation of C3-substituted poly-N-vinylpyrrolidinone derivatives, which have potential applications in asymmetric catalysis .
Synthesis of Natural Products
The compound has been employed in the total synthesis of several natural products, including drimenol derivatives with potential antifungal properties . The hydroxylactone serves as a key intermediate in establishing the correct stereochemistry in these complex molecular architectures.
Parameter | Recommendation |
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Storage Temperature | 2-8°C |
Container | Tightly sealed, inert atmosphere preferred |
Safety Description | Avoid contact with skin and eyes |
WGK Germany | 3 (highly water endangering) |
Chemical Compatibility
As a hydroxylated lactone, the compound may be sensitive to strong bases that can cause ring opening, and to oxidizing agents that may affect the hydroxyl group. Proper chemical handling practices should be employed when working with this compound.
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